

A Comparative Guide to Trace Element Partitioning in Coexisting Feldspars

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Orthoclase*

Cat. No.: *B078304*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of trace element partitioning coefficients between coexisting feldspars, primarily plagioclase and alkali feldspar. The data presented is derived from various experimental studies and is intended to serve as a valuable resource for researchers in geochemistry, petrology, and related fields. Understanding the distribution of trace elements between these common rock-forming minerals is crucial for deciphering the petrogenetic history of igneous rocks, including their formation, differentiation, and cooling rates.

Data Presentation: Partition Coefficients of Trace Elements

The following table summarizes experimentally determined and naturally observed partition coefficients (K_d) for a selection of trace elements between coexisting plagioclase and alkali feldspar, or between these feldspars and a common silicate melt. The partition coefficient is defined as the ratio of the concentration of a trace element in the mineral to its concentration in the melt (D) or between two coexisting mineral phases (K_d).

Trace Element	Feldspar Pair	D (Mineral/ (Plag/K-Feld))	Temperature (°C)	Pressure (MPa)	Melt/Rock Type	Reference(s)
Ba	Plagioclase /Melt	0.4 - 2.5	800 - 1200	100 - 1000	Basaltic to Rhyolitic	[1] [2]
Alkali Feldspar/Melt	5 - 30	700 - 1000	100 - 1000	Granitic, Syenitic		[1] [2]
Plagioclase /Alkali Feldspar	~0.1 - 0.3	700 - 900	200 - 800	Granitic		
Sr	Plagioclase /Melt	1.5 - 10	800 - 1200	100 - 1000	Basaltic to Rhyolitic	[1] [2] [3]
Alkali Feldspar/Melt	1 - 8	700 - 1000	100 - 1000	Granitic, Syenitic		[1] [2]
Plagioclase /Alkali Feldspar	~1 - 5	700 - 900	200 - 800	Granitic		
Rb	Plagioclase /Melt	0.01 - 0.1	800 - 1200	100 - 1000	Basaltic to Rhyolitic	[2]
Alkali Feldspar/Melt	0.3 - 1.5	700 - 1000	100 - 1000	Granitic, Syenitic		[2]
Cs	Plagioclase /Melt	< 0.01	800 - 1200	100 - 1000	Basaltic to Rhyolitic	[2]
Alkali Feldspar/Melt	0.1 - 0.5	700 - 1000	100 - 1000	Granitic, Syenitic		[2]

Eu	Plagioclase /Melt	1 - 10 (Eu2+)	800 - 1200	100 - 1000	Basaltic to Rhyolitic	[1]
Alkali Feldspar/Melt	1 - 5 (Eu2+)	700 - 1000	100 - 1000	Granitic, Syenitic	[1]	
Plagioclase /Alkali Feldspar	~1 - 2	700 - 900	200 - 800	Granitic		
REE (LREE)	Plagioclase /Melt	0.05 - 0.3	800 - 1200	100 - 1000	Basaltic to Rhyolitic	[3]
Alkali Feldspar/Melt	0.01 - 0.1	700 - 1000	100 - 1000	Granitic, Syenitic	[1]	
REE (HREE)	Plagioclase /Melt	0.01 - 0.1	800 - 1200	100 - 1000	Basaltic to Rhyolitic	[3]
Alkali Feldspar/Melt	< 0.05	700 - 1000	100 - 1000	Granitic, Syenitic	[1]	
Ti	Plagioclase /Melt	0.04 - 0.1	800 - 1200	100 - 1000	Basaltic to Rhyolitic	[3]
Alkali Feldspar/Melt	0.01 - 0.05	700 - 1000	100 - 1000	Granitic, Syenitic	[1]	

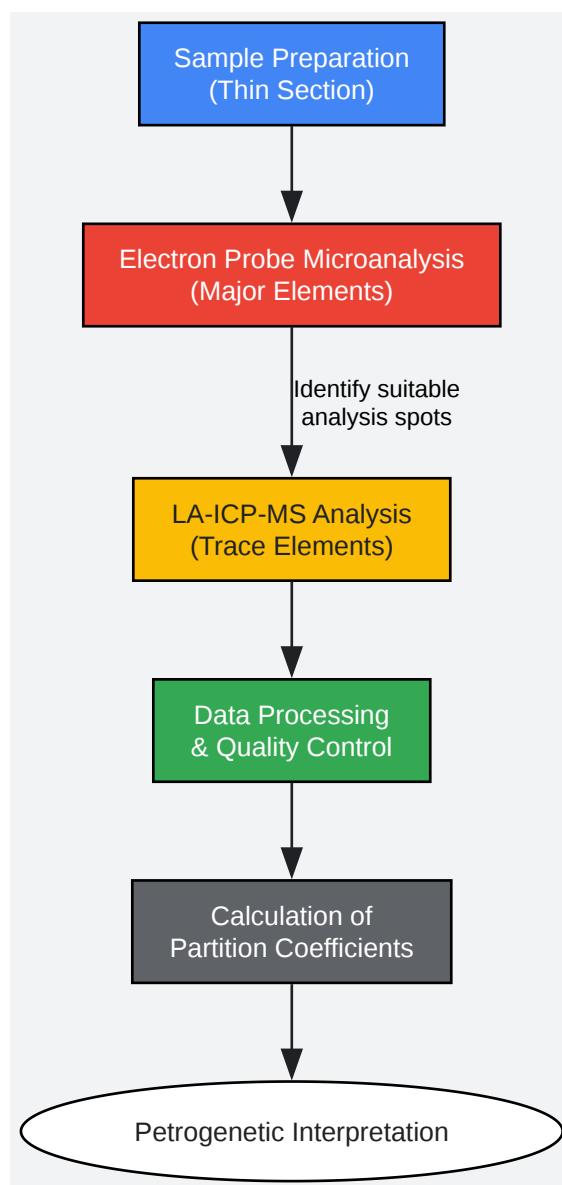
Experimental Protocols

The data presented in this guide are based on various experimental and analytical techniques designed to determine the concentration of trace elements in feldspars and coexisting melts. The primary methods employed in the cited literature include:

- Electron Probe Microanalysis (EPMA): This technique is used to determine the major and minor element composition of the feldspars. A focused beam of electrons is used to excite

the sample, which then emits X-rays with characteristic wavelengths for each element. By measuring the intensity of these X-rays, the concentration of the elements can be quantified. A typical setup involves a fully automated electron microprobe, such as a JEOL 8900, operated at an accelerating voltage of 15 keV and a beam current of 20 nA.[4][5]

- **Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS):** This is a powerful technique for in-situ trace element analysis of solid samples. A high-energy laser is used to ablate a small amount of material from the sample surface. The ablated material is then transported by a carrier gas (typically helium or argon) into an inductively coupled plasma, where it is ionized. The ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for the quantification of a wide range of trace elements at low detection limits.[1][6] For feldspar analysis, spot diameters typically range from 40 to 60 μm .[1] Quantification is often achieved using external standards like NIST SRM 610 glass and an internal standard element such as Si or Ca.[1]
- **Isotope Dilution Mass Spectrometry (IDMS):** This is a highly accurate method for determining elemental concentrations. A known amount of an enriched isotope of the element of interest (the "spike") is added to the sample. After chemical separation and purification, the isotopic ratio of the element is measured using a mass spectrometer. By comparing the altered isotopic ratio to the natural ratio, the original concentration of the element in the sample can be precisely calculated. This method was used in some of the earlier, yet foundational, studies on trace element partitioning in feldspars.

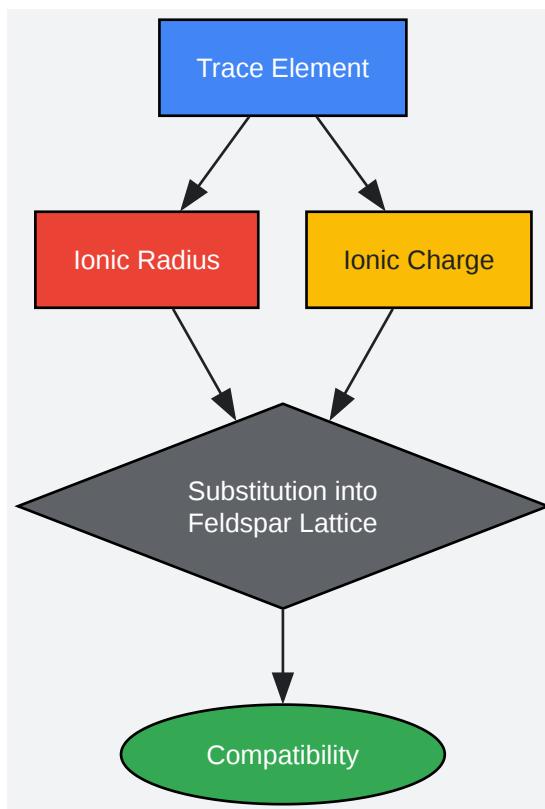

Factors Influencing Trace Element Partitioning

The partitioning of trace elements between coexisting feldspars is a complex process governed by several intrinsic and extrinsic factors. The interplay of these factors determines the final trace element signature of the minerals, providing valuable insights into the geological history of the host rock.

Caption: Key factors controlling trace element partitioning in feldspars.

Experimental Workflow for Determining Partition Coefficients

The determination of trace element partition coefficients from natural samples typically follows a systematic workflow, from sample preparation to data analysis. This process ensures the acquisition of high-quality, reliable data for petrogenetic modeling.


[Click to download full resolution via product page](#)

Caption: A typical workflow for determining partition coefficients.

Logical Relationships in Trace Element Substitution

The substitution of trace elements into the crystal lattice of feldspars is governed by the principles of ionic size and charge. For a trace element to substitute for a major element (e.g.,

Ca²⁺, Na⁺, K⁺), it must have a similar ionic radius and charge to maintain charge balance and structural stability. This principle dictates which trace elements are compatible (readily incorporated) or incompatible (largely excluded) in the feldspar structure.

[Click to download full resolution via product page](#)

Caption: Factors governing trace element substitution in feldspars.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 2. minsocam.org [minsocam.org]
- 3. researchgate.net [researchgate.net]

- 4. Electron microprobe analyses of feldspars and petrographic, geochemical, and geochronologic data from the Hawkeye Granite Gneiss and Lyon Mountain Granite Gneiss in the Adirondacks of New York (ver. 2.0, May 2023) | U.S. Geological Survey [usgs.gov]
- 5. catalog.data.gov [catalog.data.gov]
- 6. Trace Element Analysis of Minerals in Magmatic-Hydrothermal Ores by Laser Ablation Inductively-Coupled Plasma Mass Spectrometry: Approaches and Opportunities [mdpi.com]
- To cite this document: BenchChem. [A Comparative Guide to Trace Element Partitioning in Coexisting Feldspars]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b078304#comparing-trace-element-partitioning-coefficients-in-coexisting-feldspars]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com